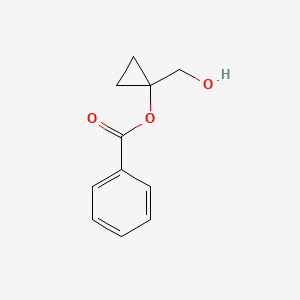

1-(Hydroxymethyl)cyclopropyl benzoate

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

[1-(hydroxymethyl)cyclopropyl] benzoate |

InChI |

InChI=1S/C11H12O3/c12-8-11(6-7-11)14-10(13)9-4-2-1-3-5-9/h1-5,12H,6-8H2 |

InChI Key |

PAEVZTMHVRVJDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CO)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (1-(Hydroxymethyl)cyclopropyl)methyl benzoate

- CAS Numbers: 1929-30-2 (primary), 142148-11-6 (synonym) .

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol .

- Structure : Comprises a cyclopropane ring substituted with a hydroxymethyl group and a benzoate ester (SMILES: O=C(OCC1(CO)CC1)C2=CC=CC=C2) .

Key Properties :

- Functional Groups : Benzoate ester (electron-withdrawing) and hydroxymethyl (polar group).

Comparison with Structurally Similar Compounds

Benzyl [1-(Hydroxymethyl)cyclopropyl]carbamate

- CAS : 103500-22-7 .

- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.256 g/mol).

- Key Differences :

- Functional Group : Carbamate (NHCOO-) replaces the benzoate ester.

- Reactivity : Carbamates are more prone to hydrolysis under acidic/basic conditions compared to esters due to the nucleophilic nitrogen .

- Applications : Used as a protecting group in peptide synthesis or as intermediates in drug development .

| Property | 1-(Hydroxymethyl)cyclopropyl Benzoate | Benzyl Carbamate Derivative |

|---|---|---|

| Molecular Weight | 206.24 g/mol | 221.26 g/mol |

| Functional Group | Benzoate ester | Carbamate |

| Stability | Moderate (ester hydrolysis at extremes) | Lower (acid/base-sensitive) |

| Typical Use | Unspecified (likely synthesis intermediate) | Lab research, drug intermediates |

tert-Butyl (1-(4-(Hydroxymethyl)phenyl)cyclopropyl)carbamate

- CAS : 2803460-75-3 .

- Structure : Cyclopropane ring with a hydroxymethylphenyl substituent and a tert-butyl carbamate group.

- Key Differences: Substituents: Aromatic phenyl group enhances π-π interactions, increasing solubility in non-polar solvents. Stability: tert-Butyl group provides steric protection, reducing hydrolysis rates compared to benzyl carbamates .

| Property | This compound | tert-Butyl Carbamate Derivative |

|---|---|---|

| Aromaticity | Benzoate ester (mono-aromatic) | Phenyl + carbamate (di-aromatic) |

| Solubility | Moderate in organic solvents | Higher in non-polar solvents |

| Stability | Moderate | High (steric hindrance) |

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

- CAS: Not specified; intermediate for Montelukast .

- Structure : Cyclopropane with mercaptomethyl and acetic acid groups.

- Key Differences :

| Property | This compound | Mercaptomethyl Cyclopropane Derivative |

|---|---|---|

| Reactivity | Low (ester group) | High (thiol and acid groups) |

| Pharmaceutical Use | Unspecified | Critical intermediate (Montelukast) |

| Stability | High | Low (thiol oxidation risk) |

Broader Structural and Functional Comparisons

Ester-Based Analogues

Heterocyclic Derivatives

- Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate: Structure: Benzimidazole core with ester and pyrrolidinone groups. Key Difference: Heterocyclic systems enhance biological activity (e.g., CNS drugs), unlike the simpler cyclopropane benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.